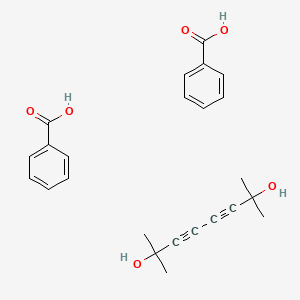
Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol is a compound with the molecular formula C10H14O2This compound is characterized by the presence of two hydroxyl groups and two triple bonds in its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-3,5-octadiyne-2,7-diol typically involves the reaction of acetylene derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylene gas and methyl-substituted acetylene derivatives in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethyl-3,5-octadiyne-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2,7-Dimethyl-3,5-octadiyne-2,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-dimethyl-3,5-octadiyne-2,7-diol involves its interaction with molecular targets through its hydroxyl groups and triple bonds. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-3,7-octadiene-2,6-diol: This compound has a similar structure but contains double bonds instead of triple bonds.
3,7-Octadiene-2,6-diol, 2,6-dimethyl-: Another similar compound with double bonds and hydroxyl groups.
Propiedades
Número CAS |
63389-97-9 |
|---|---|
Fórmula molecular |
C24H26O6 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol |
InChI |
InChI=1S/C10H14O2.2C7H6O2/c1-9(2,11)7-5-6-8-10(3,4)12;2*8-7(9)6-4-2-1-3-5-6/h11-12H,1-4H3;2*1-5H,(H,8,9) |
Clave InChI |
MGGRDTMYWVUJTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
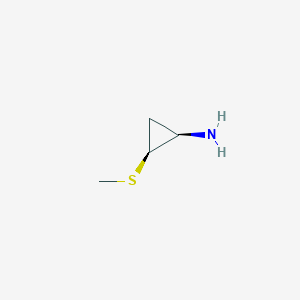
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
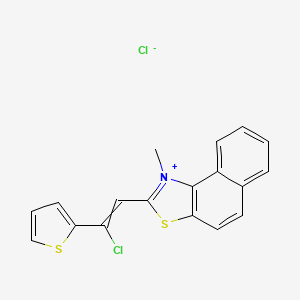
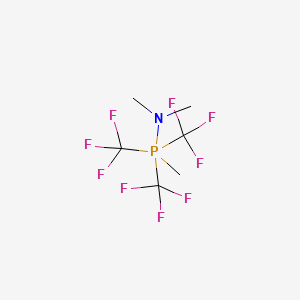
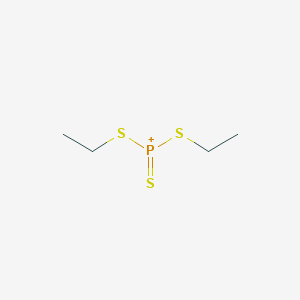
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
